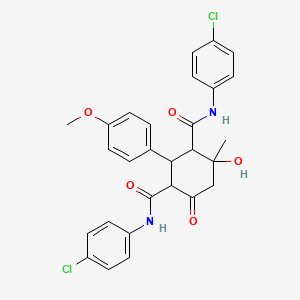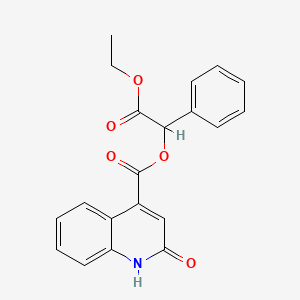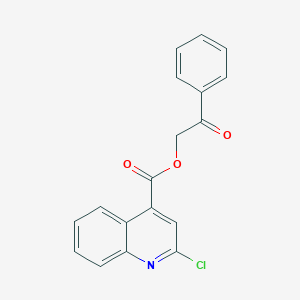
N,N'-bis(4-chlorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of malonamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N1,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can be achieved through a multi-component reaction. One common method involves a five-component condensation reaction using isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This reaction is efficient and does not require a catalyst, making it suitable for industrial production.
Chemical Reactions Analysis
N~1~,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as a selective gamma-opioid receptor agonist and as a gamma-secretase inhibitor for the treatment of Alzheimer’s disease.
Cancer Therapy: The compound is being studied as a potent c-Met/VEGFR2 multi-targeted kinase inhibitor.
Ion Extraction: It is used in the liquid-liquid extraction of actinide and lanthanide ions from acidic media in the DIAMEX process.
Electrode Construction: The compound serves as an ionophore for constructing alkali and alkaline-earth cation-selective electrodes.
Mechanism of Action
The mechanism of action of N1,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a gamma-opioid receptor agonist, it binds to the receptor and modulates its activity, leading to analgesic effects. As a gamma-secretase inhibitor, it interferes with the enzyme’s activity, reducing the production of amyloid-beta peptides implicated in Alzheimer’s disease.
Comparison with Similar Compounds
N~1~,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can be compared with other malonamide derivatives such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Known for its use in catalysis and supramolecular assemblies.
5,5′-Diselanediyl-bis(2-hydroxybenzaldehyde):
The uniqueness of N1,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE lies in its specific structural features and its broad range of applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C28H26Cl2N2O5 |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
1-N,3-N-bis(4-chlorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C28H26Cl2N2O5/c1-28(36)15-22(33)24(26(34)31-19-9-5-17(29)6-10-19)23(16-3-13-21(37-2)14-4-16)25(28)27(35)32-20-11-7-18(30)8-12-20/h3-14,23-25,36H,15H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
FNYPHLMQCZGIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B10868713.png)
![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)
![N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868740.png)
![Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10868743.png)
![4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B10868746.png)
![2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10868749.png)


![3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10868766.png)
![(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868767.png)
![ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate](/img/structure/B10868769.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868777.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868781.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-3-phenylurea](/img/structure/B10868783.png)
